molecular formula C28H22O6 B15238998 Gnetinc

Gnetinc

Cat. No.: B15238998
M. Wt: 454.5 g/mol
InChI Key: KVGHRSAHESCTFR-PXXWLXOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnetin-C involves several steps, starting with the extraction of resveratrol from the seeds of Gnetum gnemon. The resveratrol is then subjected to oxidative coupling reactions to form the dimeric structure of Gnetin-C. Common reagents used in these reactions include oxidizing agents such as potassium ferricyanide and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of Gnetin-C typically involves large-scale extraction from Gnetum gnemon seeds, followed by purification processes such as column chromatography and crystallization. The use of advanced extraction techniques like supercritical fluid extraction can enhance the yield and purity of Gnetin-C .

Chemical Reactions Analysis

Types of Reactions

Gnetin-C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include resveratrol, quinones, and various substituted derivatives of Gnetin-C .

Scientific Research Applications

Gnetin-C has a wide range of scientific research applications:

Mechanism of Action

Gnetin-C exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gnetin-C

Gnetin-C stands out due to its dimeric structure, which enhances its biological activity compared to its monomeric counterparts. Its ability to modulate multiple cellular pathways simultaneously makes it a versatile compound for therapeutic applications .

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

5-[(2R,3R)-4-hydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m1/s1

InChI Key

KVGHRSAHESCTFR-PXXWLXOCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O

Origin of Product

United States

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